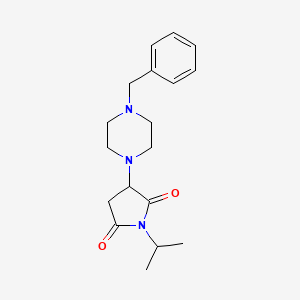
3-(4-Benzylpiperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylpiperazine derivatives are a class of compounds that have been studied for their potential therapeutic applications . They often contain a benzyl group attached to a piperazine ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of these compounds can be characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include reductive amination, a common method for the synthesis of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific structure of the compound. They can be characterized by their molecular weight, purity, storage temperature, and physical form .Aplicaciones Científicas De Investigación
Anticonvulsant Properties
One significant area of research is the anticonvulsant properties of compounds structurally related to 3-(4-Benzylpiperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione. Studies have synthesized and tested derivatives for anticonvulsant activity, revealing that certain derivatives exhibit potent anticonvulsant effects in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests. Derivatives with specific structural modifications, such as the introduction of aromatic rings or chlorine atoms at certain positions, have been shown to enhance anticonvulsant activity, suggesting a promising avenue for the development of new antiepileptic drugs (Obniska et al., 2005); (Rybka et al., 2016).
Receptor Affinity and Serotonin Transporter Inhibition
Another research focus is on the receptor affinity and serotonin reuptake inhibition of these compounds. Derivatives have been synthesized and evaluated for their affinity towards 5-HT1A/D2 receptors and their ability to inhibit serotonin reuptake. Findings from these studies indicate that certain derivatives not only show high affinity for the 5-HT1A receptor but also exhibit promising profiles as mixed receptor profiles for 5-HT1A/D2 receptors and serotonin transporter, pointing to potential applications in treating disorders related to serotonin imbalance (Wróbel et al., 2020).
Antibacterial Activity
Furthermore, studies exploring the antibacterial properties of these compounds have led to the identification of novel heterocyclic scaffolds showing notable antibacterial activities. The synthesis of new derivatives and their subsequent testing against various bacterial strains highlight the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Frolova et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-propan-2-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-14(2)21-17(22)12-16(18(21)23)20-10-8-19(9-11-20)13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEZQJKMYOBZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-ethoxyethyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2850891.png)

![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2850893.png)
![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2850896.png)
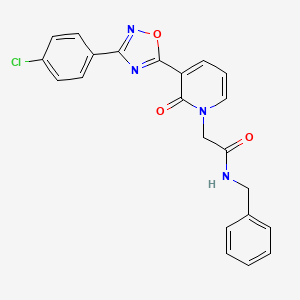

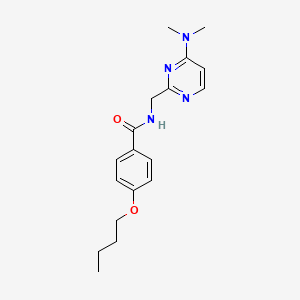
![4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid](/img/structure/B2850902.png)
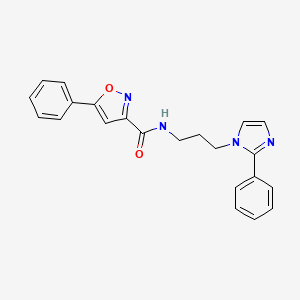

![1-Cyclopentyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2850906.png)
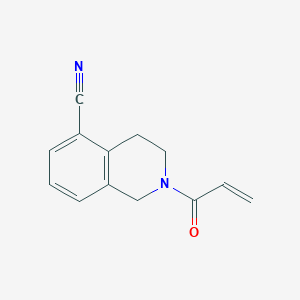
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2850911.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2850913.png)